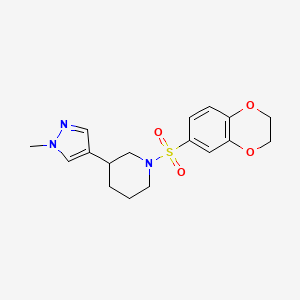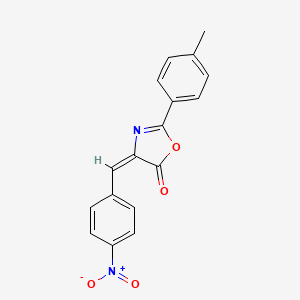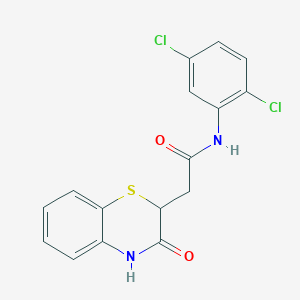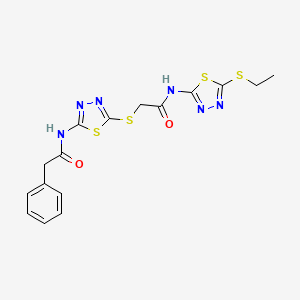
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine, also known as DB844, is a small molecule compound that has shown promising results in scientific research as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of the parasite or pathogen. In the case of Leishmania donovani, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the parasite's survival. In the case of Mycobacterium tuberculosis, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the activity of InhA, an enzyme involved in the synthesis of mycolic acids, which are essential for the bacterium's cell wall.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-bacterial activity, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine is that it has shown activity against a number of different pathogens and parasites, making it a potentially useful therapeutic agent for a range of diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine could focus on elucidating its mechanism of action, which would allow for the development of more effective therapeutic strategies. Additionally, further studies could investigate the potential use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine in the treatment of other diseases, such as inflammatory diseases and cancer. Finally, research could focus on developing new derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine with improved activity and pharmacological properties.
Métodos De Síntesis
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine can be synthesized using a multi-step process that involves the reaction of 1-methylpyrazol-4-ylamine and 1,3-dichloropropane to form 1-(1-methylpyrazol-4-yl)-3-chloropropane. This compound is then reacted with sodium sulfite and sodium hydroxide to form 1-(1-methylpyrazol-4-yl)-3-sulfonate propane. The final step involves the reaction of 1-(1-methylpyrazol-4-yl)-3-sulfonate propane with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-parasitic activity against Leishmania donovani, a protozoan parasite that causes visceral leishmaniasis. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has also been studied for its potential use in the treatment of tuberculosis, as it has shown activity against Mycobacterium tuberculosis. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-19-11-14(10-18-19)13-3-2-6-20(12-13)25(21,22)15-4-5-16-17(9-15)24-8-7-23-16/h4-5,9-11,13H,2-3,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYBXJHOOFSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)


![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)
![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2644218.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)



![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2644232.png)